molecular formula C24H19NO5 B15312795 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid

Cat. No.: B15312795
M. Wt: 401.4 g/mol
InChI Key: TYRLRAWDPLKCRD-UHFFFAOYSA-N
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Description

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is a complex organic compound known for its unique structural properties. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The compound’s benzoxazine ring structure adds to its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of an amine group with the Fmoc group, followed by the formation of the benzoxazine ring through cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of Fmoc protection and deprotection, as well as the cyclization reactions needed to form the benzoxazine ring. The use of high-throughput techniques and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects amine groups during synthesis, preventing unwanted side reactions. The benzoxazine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules. These interactions are crucial in peptide synthesis and other applications where precise control over chemical reactions is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid apart is its specific combination of the Fmoc group and the benzoxazine ring. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile tool in both research and industrial settings .

Properties

Molecular Formula

C24H19NO5

Molecular Weight

401.4 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid

InChI

InChI=1S/C24H19NO5/c26-23(27)19-10-5-11-21-22(19)29-13-12-25(21)24(28)30-14-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-11,20H,12-14H2,(H,26,27)

InChI Key

TYRLRAWDPLKCRD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC=C2N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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